molecular formula C8H10N2O B1321225 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 676994-64-2

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B1321225
CAS No.: 676994-64-2
M. Wt: 150.18 g/mol
InChI Key: JCJJNHQIUYSATB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound with a unique structure that includes a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJJNHQIUYSATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610490
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676994-64-2
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (400 mg, 1.66 mmol) in EtOH (30 mL) is added 20% Pd(OH)2/C (20 mg) and the mixture is hydrogenated at 50 psi at rt overnight. The catalyst is filtered and the filtrate is concentrated to give the title compound as a light yellow solid. MS (M+1): 151.1
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of SX-3228, a 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one derivative, and what are the implications of this interaction?

A1: SX-3228, chemically known as 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, acts as a benzodiazepine receptor agonist. [, ] While the exact downstream effects are not elaborated upon in the provided research, benzodiazepine receptor agonists are known to enhance the effects of the neurotransmitter GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. Further research is needed to fully elucidate the specific downstream effects of SX-3228.

Q2: What is the main challenge in formulating SX-3228 into a stable tablet form?

A2: The primary challenge in formulating SX-3228 tablets lies in its sensitivity to mechanical stress. [, ] Studies have shown that compression and grinding, common processes in tablet manufacturing, decrease the crystallinity of SX-3228. This reduced crystallinity directly correlates with chemical instability, leading to degradation and a shorter shelf life for the drug. [, ]

Q3: What innovative approach has been explored to overcome the formulation challenges associated with SX-3228?

A3: Researchers investigated a wet-granule tableting method to mitigate the stability issues of SX-3228. [] This method involves compressing wet granules before drying, allowing for sufficient tablet hardness at lower compression pressures. Results showed significantly improved chemical stability in wet-granule tablets compared to conventional tablets. [] This enhanced stability is attributed to the near-isotropic pressure distribution during wet-granule compression, minimizing the detrimental impact on SX-3228’s crystallinity. [] This novel approach holds promise for other compounds susceptible to destabilization by mechanical stress during pharmaceutical manufacturing.

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